molecular formula C22H22FN3O4S B11513363 N-(2-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide

N-(2-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11513363
M. Wt: 443.5 g/mol
InChI Key: ZJYQLAKUMJUZEW-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a quinoline moiety, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the fluorophenyl group with the prepared intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)acetamide: Shares the fluorophenyl group but lacks the quinoline and sulfonyl moieties.

    8-methoxyquinoline: Contains the quinoline moiety but lacks the piperidine and sulfonyl groups.

    Piperidine-4-carboxamide: Features the piperidine ring but lacks the fluorophenyl and quinoline moieties.

Uniqueness

N-(2-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a quinoline moiety, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

Molecular Formula

C22H22FN3O4S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-(8-methoxyquinolin-5-yl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C22H22FN3O4S/c1-30-19-8-9-20(16-5-4-12-24-21(16)19)31(28,29)26-13-10-15(11-14-26)22(27)25-18-7-3-2-6-17(18)23/h2-9,12,15H,10-11,13-14H2,1H3,(H,25,27)

InChI Key

ZJYQLAKUMJUZEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3CCC(CC3)C(=O)NC4=CC=CC=C4F)C=CC=N2

Origin of Product

United States

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